5-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
5-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains a triazole ring, a thiophene ring, and halogen substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction with the triazole intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
5-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals with potential antimicrobial, antifungal, or anticancer properties.
Materials Science: It can be used in the development of advanced materials, such as conductive polymers and organic semiconductors.
Biological Research: The compound can be used as a probe to study biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chlorothiophene: A related compound with similar halogenation but lacking the triazole ring.
3-(5-bromo-3-chlorothiophen-2-yl)-1-methyl-1H-pyrazole: Another heterocyclic compound with a different ring structure.
Uniqueness
5-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to the presence of both the triazole and thiophene rings, along with the specific halogenation pattern. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C7H6BrClN4S |
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Molecular Weight |
293.57 g/mol |
IUPAC Name |
5-bromo-1-[(3-chlorothiophen-2-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H6BrClN4S/c8-6-11-7(10)12-13(6)3-5-4(9)1-2-14-5/h1-2H,3H2,(H2,10,12) |
InChI Key |
ZHRWMJSBPMIHJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1Cl)CN2C(=NC(=N2)N)Br |
Origin of Product |
United States |
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